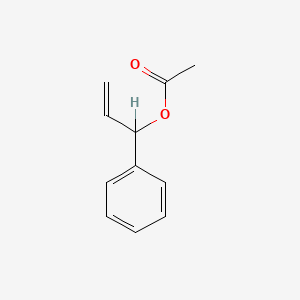
1-Phenyl-2-propenyl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Alpha-Vinylbenzyl acetate: is an organic compound with the molecular formula C11H12O2 1-Phenyl-2-propenyl acetate or acetic acid 1-phenylallyl ester . This compound is characterized by its vinyl group attached to a benzyl acetate structure, making it a versatile intermediate in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions: Alpha-Vinylbenzyl acetate can be synthesized through various methods. One common approach involves the esterification of alpha-vinylbenzyl alcohol with acetic acid or acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion.
Industrial Production Methods: In industrial settings, the production of alpha-vinylbenzyl acetate often involves the acetylene method or the ethylene method . The acetylene method involves the reaction of acetylene with acetic acid under atmospheric pressure using activated carbon-zinc acetate as a catalyst. The ethylene method, on the other hand, uses ethylene, acetic acid, and oxygen with palladium or gold as the main catalyst and potassium acetate as a cocatalyst.
化学反応の分析
Types of Reactions: Alpha-Vinylbenzyl acetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or acids.
Reduction: Reduction reactions can convert it to alpha-vinylbenzyl alcohol.
Substitution: It can undergo nucleophilic substitution reactions, where the acetate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be employed.
Major Products:
Oxidation: Alpha-vinylbenzaldehyde or alpha-vinylbenzoic acid.
Reduction: Alpha-vinylbenzyl alcohol.
Substitution: Various substituted benzyl derivatives.
科学的研究の応用
Alpha-Vinylbenzyl acetate has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of polymers and copolymers through polymerization reactions.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Medicine: It is explored for its potential in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of adhesives, coatings, and resins.
作用機序
The mechanism of action of alpha-vinylbenzyl acetate depends on its specific application. In polymer synthesis, it acts as a monomer, readily undergoing polymerization reactions to yield polymers and copolymers. The vinyl group allows for easy incorporation into polymer chains, enhancing the material’s properties.
類似化合物との比較
Alpha-Vinylbenzyl alcohol: Similar in structure but with a hydroxyl group instead of an acetate group.
Cinnamyl acetate: Contains a similar vinylbenzyl structure but with a different substitution pattern.
Phenylallyl acetate: Another related compound with a similar backbone.
Uniqueness: Alpha-Vinylbenzyl acetate is unique due to its specific combination of a vinyl group and an acetate ester, which imparts distinct reactivity and versatility in various chemical reactions and applications.
特性
CAS番号 |
7217-71-2 |
|---|---|
分子式 |
C11H12O2 |
分子量 |
176.21 g/mol |
IUPAC名 |
1-phenylprop-2-enyl acetate |
InChI |
InChI=1S/C11H12O2/c1-3-11(13-9(2)12)10-7-5-4-6-8-10/h3-8,11H,1H2,2H3 |
InChIキー |
WAUKBOOEPYNAGU-UHFFFAOYSA-N |
正規SMILES |
CC(=O)OC(C=C)C1=CC=CC=C1 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

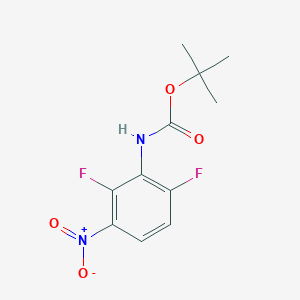
![(2-Bromo-5H-pyrrolo[2,3-b]pyrazine-5,7-diyl)dimethanol](/img/structure/B8794505.png)
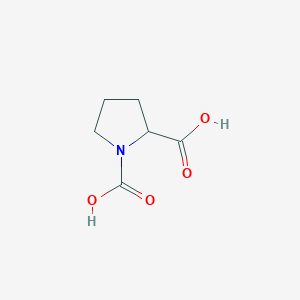
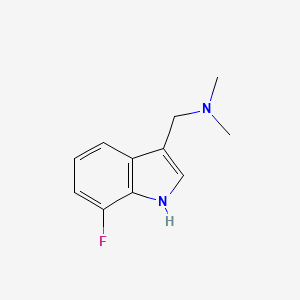
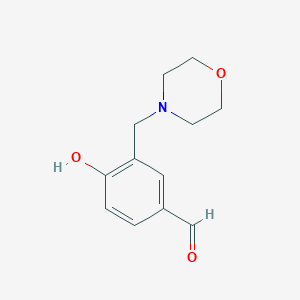
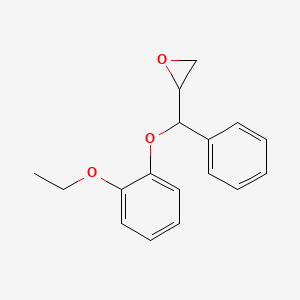
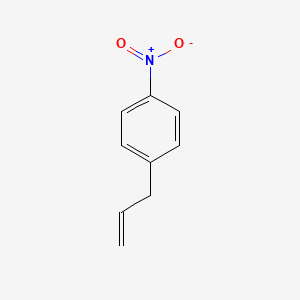
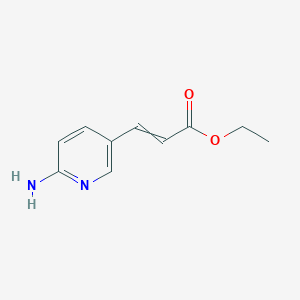
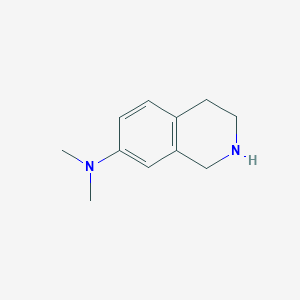
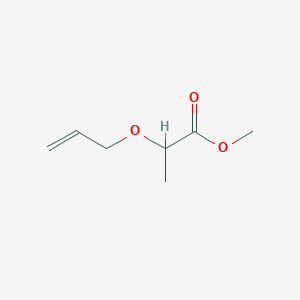
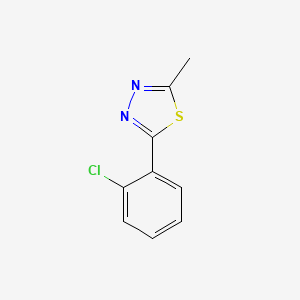
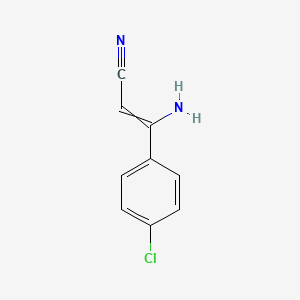
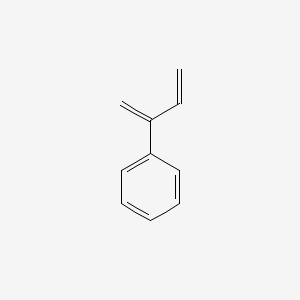
![5-(Chloromethyl)benzo[b]thiophene](/img/structure/B8794608.png)
